Ethyl 8-methyl-1,2,3,4-tetrahydroquinoline-3-carboxylate
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Overview
Description
Ethyl 8-methyl-1,2,3,4-tetrahydroquinoline-3-carboxylate is a chemical compound belonging to the tetrahydroquinoline family. Tetrahydroquinolines are known for their wide range of applications in pharmaceuticals, pesticides, antioxidants, photosensitizers, and dyes . This compound is particularly interesting due to its structural complexity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 8-methyl-1,2,3,4-tetrahydroquinoline-3-carboxylate typically involves a multi-step process. One common method is a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes, followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-methyl-1,2,3,4-tetrahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove
Properties
Molecular Formula |
C13H17NO2 |
---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
ethyl 8-methyl-1,2,3,4-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C13H17NO2/c1-3-16-13(15)11-7-10-6-4-5-9(2)12(10)14-8-11/h4-6,11,14H,3,7-8H2,1-2H3 |
InChI Key |
TVIZTVFLSACDBB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC2=CC=CC(=C2NC1)C |
Origin of Product |
United States |
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